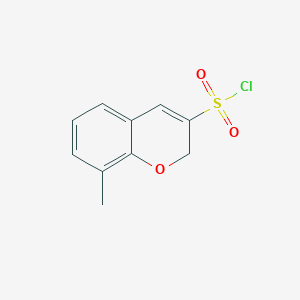
2-(Azetidin-1-yl)-5-formylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-1-yl)-5-formylbenzonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both azetidine and formyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions.
Industrial Production Methods: Industrial production of 2-(Azetidin-1-yl)-5-formylbenzonitrile may involve large-scale cycloaddition reactions followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(Azetidin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-(Azetidin-1-yl)-5-carboxybenzonitrile.
Reduction: 2-(Azetidin-1-yl)-5-hydroxymethylbenzonitrile.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Azetidin-1-yl)-5-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
作用機序
The mechanism of action of 2-(Azetidin-1-yl)-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways:
類似化合物との比較
2-(Azetidin-1-yl)-5-formylbenzonitrile can be compared with other azetidine derivatives:
Similar Compounds: 2-Azetidinone, 3-pyrrole-substituted 2-azetidinones, and azetidine-3-carboxylic acid.
Uniqueness: The presence of both the azetidine ring and the formyl group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other azetidine derivatives.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
2-(azetidin-1-yl)-5-formylbenzonitrile |
InChI |
InChI=1S/C11H10N2O/c12-7-10-6-9(8-14)2-3-11(10)13-4-1-5-13/h2-3,6,8H,1,4-5H2 |
InChIキー |
IDZHSXWZHDQQNY-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C=C(C=C2)C=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[4-(propan-2-yl)phenyl]propylidene}hydroxylamine](/img/structure/B13204126.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
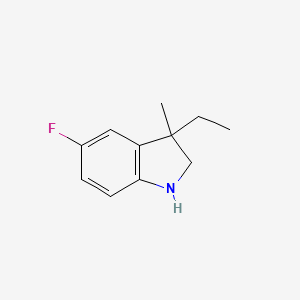
![Methyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13204146.png)
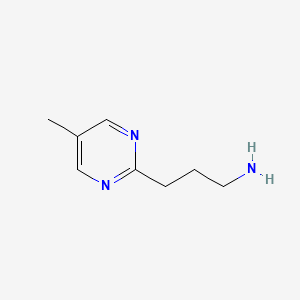
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
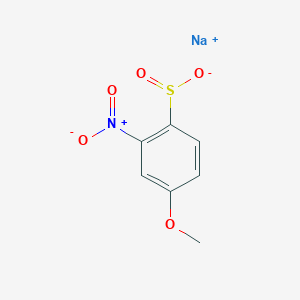
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
![Propan-2-yl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13204161.png)
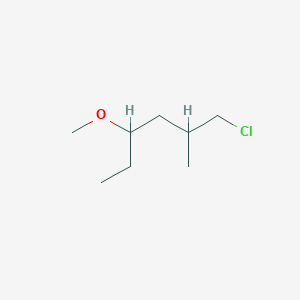
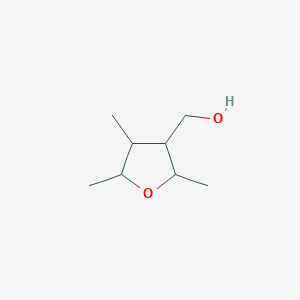
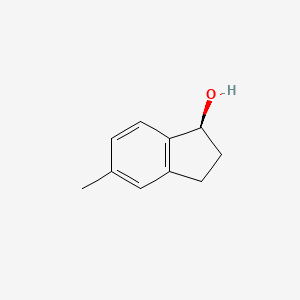
![Methyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13204173.png)
